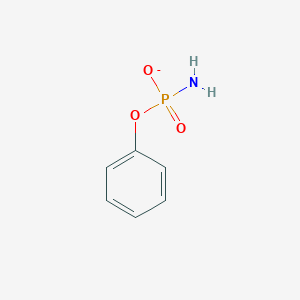
Amino(phenoxy)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino(phenoxy)phosphinate is a compound that belongs to the class of phosphinates, which are derivatives of phosphinic acids These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of amino(phenoxy)phosphinate typically involves the reaction of phenol with a suitable phosphorus-containing reagent, such as phosphorus trichloride, followed by the introduction of an amino group. One common method involves the following steps:
Reaction of Phenol with Phosphorus Trichloride: Phenol reacts with phosphorus trichloride to form phenoxyphosphorus dichloride.
Introduction of Amino Group: The phenoxyphosphorus dichloride is then treated with an amine, such as ammonia or an alkylamine, to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions: Amino(phenoxy)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The amino and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.
Major Products:
Oxidation: Phosphinate oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Amino(phenoxy)phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for proteases.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving protease activity.
Industry: this compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
Amino(phenoxy)phosphinate can be compared with other similar compounds, such as:
Phosphonic Acids: These compounds have a similar structure but with a direct carbon-phosphorus bond instead of a phosphorus-oxygen bond.
Phosphonates: These are esters of phosphonic acids and have different reactivity and applications.
Phosphine Oxides: These compounds have a phosphorus-oxygen double bond and are used in different chemical reactions.
Uniqueness: this compound is unique due to its combination of an amino group and a phenoxy group bonded to a phosphorus atom. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.
Vergleich Mit ähnlichen Verbindungen
- Phosphonic acids
- Phosphonates
- Phosphine oxides
Eigenschaften
CAS-Nummer |
45951-59-5 |
|---|---|
Molekularformel |
C6H7NO3P- |
Molekulargewicht |
172.10 g/mol |
IUPAC-Name |
amino(phenoxy)phosphinate |
InChI |
InChI=1S/C6H8NO3P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H3,7,8,9)/p-1 |
InChI-Schlüssel |
AXBNYODFUODRIL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





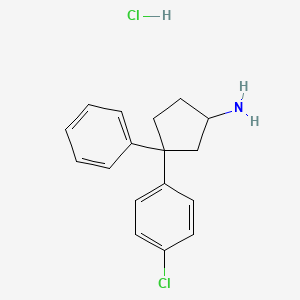

![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
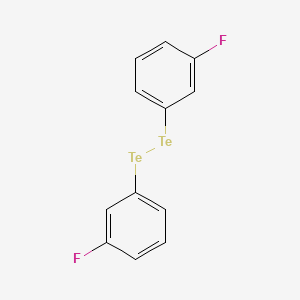
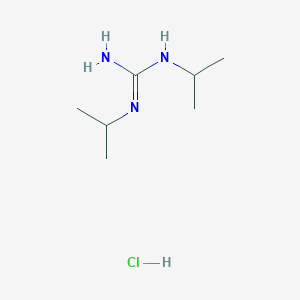


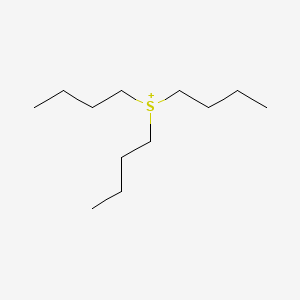
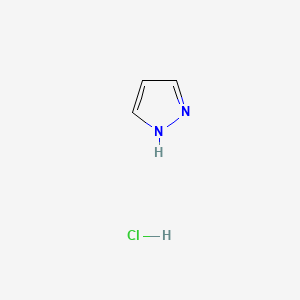
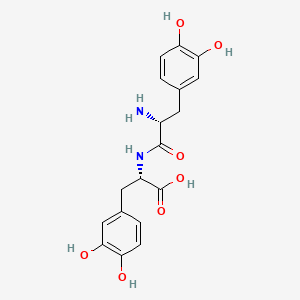
![Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]-](/img/structure/B14669673.png)
